molecular formula C11H15N3O2 B12929604 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one CAS No. 62948-76-9

2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one

Cat. No.: B12929604
CAS No.: 62948-76-9
M. Wt: 221.26 g/mol
InChI Key: JVJBQMRKHWNCKG-UHFFFAOYSA-N
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Description

2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

The synthesis of 2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired application .

Chemical Reactions Analysis

2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one can be compared with other similar compounds, such as:

Biological Activity

2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound characterized by the presence of both imidazole and oxazine rings. This compound has been the subject of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS Number 62948-76-9
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one
InChI Key JVJBQMRKHWNCKG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C

Antimicrobial Properties

Research has indicated that compounds containing imidazole and oxazine moieties exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of imidazo[4,5-d][1,3]oxazine can inhibit the growth of various bacterial strains. For instance, a study reported that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been explored in several preclinical studies. One notable study evaluated the compound's ability to induce apoptosis in cancer cell lines. The results indicated that the compound could significantly reduce cell viability in HeLa and MCF-7 cells, with IC50 values suggesting potent cytotoxic effects .

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. It is believed that the compound interacts with key molecular targets such as kinases involved in cell cycle regulation. For example, its structural similarity to known kinase inhibitors suggests that it may inhibit pathways related to tumor growth .

Case Studies

  • Case Study on Antimicrobial Activity : A comparative study evaluated a series of imidazo[4,5-d][1,3]oxazine derivatives against various pathogens. The results highlighted that compounds with bulky substituents at specific positions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Case Study on Anticancer Effects : In a preclinical trial involving breast cancer models, this compound was administered to mice bearing tumors. The study reported a significant reduction in tumor size and weight after treatment over a period of four weeks .

Properties

CAS No.

62948-76-9

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one

InChI

InChI=1S/C11H15N3O2/c1-5(2)8-12-7-9(13-8)14-10(6(3)4)16-11(7)15/h5-6H,1-4H3,(H,12,13)

InChI Key

JVJBQMRKHWNCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C

Origin of Product

United States

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